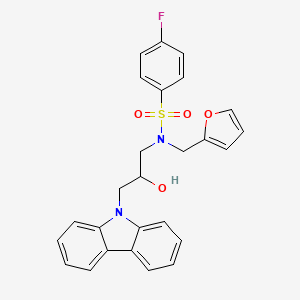
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound's synthetic versatility allows for the creation of derivatives with significant biological activities. For instance, derivatives of quinazoline-2,4-dione have been synthesized and evaluated for their hypotensive activities, showing potential as hypotensive agents due to their ability to relax blood vessels (Eguchi et al., 1991). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, demonstrated potent cytotoxic activities against various cancer cell lines, highlighting their potential in cancer therapy (Deady et al., 2003).
Antimicrobial and Cytotoxic Activities
Nonclassical acridines, quinolines, and quinazolines derived from cyclic β-diketones have been explored for their antimicrobial activities. Certain compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against liver carcinoma cells, indicating their potential as antimicrobial and anticancer agents (El-Sabbagh et al., 2010).
Herbicidal Applications
The compound's framework has also been utilized in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids were developed as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, showing excellent potency and broad-spectrum weed control effects. This indicates its utility in addressing resistant weed control in agriculture (He et al., 2020).
Molecular Structure and Spectroscopic Studies
Structural and spectroscopic analyses of related compounds, employing techniques like DFT and TD-DFT calculations, provide insights into their electronic, optical, and reactive properties. Such studies are foundational for the development of materials with specific electronic and photophysical characteristics, relevant to fields like organic electronics and photonics (Wazzan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-chlorophenyl)-1,2,4-oxadiazole with a 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "3-(4-chlorophenyl)-1,2,4-oxadiazole", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Dissolve 3-(4-chlorophenyl)-1,2,4-oxadiazole (1.0 equiv) and 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable reagent such as K2CO3 or Na2CO3 (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol or methanol to obtain the final product as a white solid." ] } | |
Numéro CAS |
1207051-12-4 |
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-7-12-19(13-16(15)2)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-8-10-18(26)11-9-17/h3-13H,14H2,1-2H3 |
Clé InChI |
VSQGTBOMTAOAQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




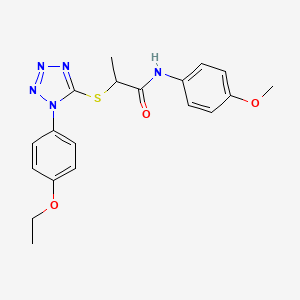
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)
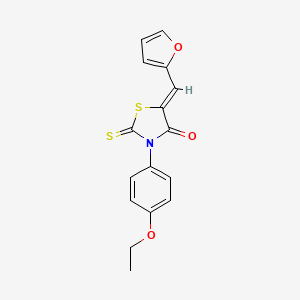
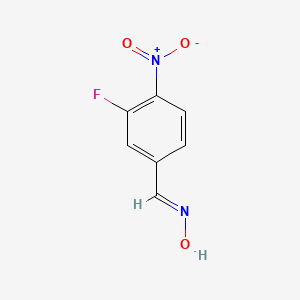
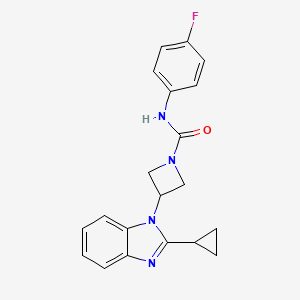
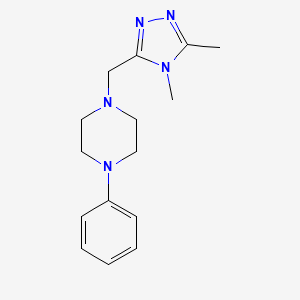
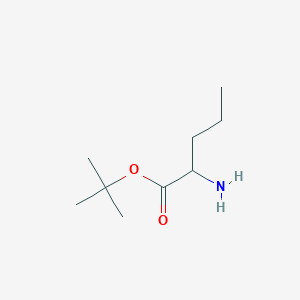
![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
